An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document delineates the structural rationale behind the observed chemical shifts. We will explore the influence of the N-Boc protecting group, the conformational dynamics of the piperidine ring, and the electronic effects of the cyanovinyl moiety. This guide synthesizes theoretical principles with practical, field-proven insights, presenting detailed peak assignments, experimental protocols, and a foundational framework for the unambiguous structural elucidation and quality assessment of this and related compounds.
Introduction to a Versatile Synthetic Building Block
Context in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved therapeutics. Its substitution at the 4-position provides a versatile vector for introducing pharmacophoric elements. The title compound, tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, serves as a valuable Michael acceptor and a precursor for more complex heterocyclic systems, making it a crucial intermediate in the synthesis of targeted therapies.[1]
The Imperative of Spectroscopic Characterization
Unambiguous structural confirmation is the cornerstone of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. By providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule, NMR serves as a primary method for identity confirmation, purity assessment, and reaction monitoring.[2]
Foundational Principles of ¹H and ¹³C NMR
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes a transition between these levels, and the precise frequency required for this resonance is exquisitely sensitive to the local electronic environment of the nucleus.[3] This sensitivity gives rise to the chemical shift (δ) , the fundamental parameter in NMR, which is measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[3] Electrons surrounding a nucleus shield it from the external magnetic field; therefore, nuclei in electron-rich environments are more "shielded" and resonate at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and resonate at a higher chemical shift (downfield).[3]
Molecular Structure and Atom Labeling
To facilitate a clear and unambiguous discussion of the NMR data, the unique proton and carbon atoms of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate are systematically labeled in the diagram below. This labeling convention will be used throughout this guide.
Caption: Labeled structure of the target molecule.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift of each proton is influenced by neighboring functional groups and its spatial orientation.
Predicted Chemical Shifts and Rationale
The electronic environment dictates the chemical shift of each proton. Proximity to electronegative atoms (O, N) and π-systems (C=O, C=C, C≡N) causes significant deshielding, shifting signals downfield.[3]
-
Vinyl Protons (H10): These protons are directly attached to a C=C double bond and are adjacent to an electron-withdrawing nitrile group. This combination results in strong deshielding, placing their signals significantly downfield, typically in the range of 5.5-6.5 ppm.[4] The two vinyl protons are diastereotopic and will appear as two distinct signals, likely singlets or very finely split doublets depending on the coupling constant.
-
Piperidine Ring Protons (H2, H3, H5, H6): The protons on the piperidine ring exist in a complex environment.
-
H2/H6 (adjacent to N): These protons are deshielded by the adjacent nitrogen atom of the carbamate. They typically appear in the range of 3.0-4.2 ppm. Due to the bulky Boc group, rotation around the C-N amide bond can be slow on the NMR timescale, leading to broadened signals.[5]
-
H3/H5 (adjacent to CH/CH₂): These protons are further from the nitrogen and are less deshielded, appearing more upfield, typically between 1.5-2.0 ppm.[5]
-
Axial vs. Equatorial: In a stable chair conformation, axial and equatorial protons have different chemical shifts. Often, axial protons are more shielded (appear at a lower ppm) than their equatorial counterparts. However, rapid chair-chair interconversion at room temperature can lead to averaged signals, which may be broadened.[5]
-
-
Piperidine Methine Proton (H4): This proton is allylic to the vinyl group and is attached to a carbon bearing three other carbon substituents. It is expected to resonate between 2.5-3.0 ppm.
-
tert-Butyl Protons (H12): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation. They are in a shielded, aliphatic environment and give rise to a sharp, intense singlet signal around 1.4-1.5 ppm.[6]
Experimental Data and Peak Assignments
The following table summarizes the expected ¹H NMR chemical shifts and their assignments for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, assuming chloroform-d (CDCl₃) as the solvent.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| H10a, H10b | 5.8 - 6.2 | s, s | 1H, 1H | Vinylic protons, strongly deshielded by the adjacent C≡N group.[4] Appear as two distinct singlets due to their diastereotopic nature. |
| H2/H6 | ~3.9 - 4.2 | br m | 2H | Protons alpha to the carbamate nitrogen, deshielded. Broadness due to potential rotational isomerism and/or conformational exchange.[5] |
| H2'/H6' | ~2.8 - 3.1 | br m | 2H | Protons alpha to the carbamate nitrogen, deshielded. |
| H4 | ~2.6 - 2.9 | m | 1H | Methine proton at the 4-position, allylic to the vinyl system. |
| H3/H5 | ~1.8 - 2.0 | m | 2H | Piperidine methylene protons. |
| H3'/H5' | ~1.6 - 1.8 | m | 2H | Piperidine methylene protons. |
| H12 | ~1.47 | s | 9H | Nine equivalent protons of the sterically shielded tert-butyl group, producing a characteristic sharp singlet.[6] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the carbon skeleton.
Predicted Chemical Shifts and Rationale
-
Carbonyl Carbon (C7): The C=O carbon of the carbamate is highly deshielded and typically resonates around 154-156 ppm.[6]
-
Vinyl Carbons (C9, C10): The sp² hybridized carbons of the double bond appear in the range of 100-150 ppm. The quaternary carbon (C9) attached to the piperidine ring will be further downfield than the terminal CH₂ carbon (C10). The nitrile group will influence these shifts.
-
Nitrile Carbon (C11): The sp hybridized carbon of the nitrile group typically appears in a distinct region around 115-120 ppm.[7]
-
Quaternary Boc Carbon (C8): The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen and appears around 79-81 ppm.[6]
-
Piperidine Carbons (C2, C3, C4, C5, C6):
-
C2/C6: These carbons are adjacent to the nitrogen and are deshielded, appearing around 40-45 ppm.[8]
-
C4: The methine carbon at the branch point will be shifted downfield due to substitution, expected around 35-40 ppm.
-
C3/C5: These methylene carbons are the most shielded within the ring, resonating around 28-32 ppm.
-
-
tert-Butyl Carbons (C12): The three equivalent methyl carbons of the Boc group are highly shielded and appear as a strong signal around 28.5 ppm.[6]
Experimental Data and Peak Assignments
The following table summarizes the expected ¹³C NMR chemical shifts for the title compound in CDCl₃.
| Carbon Label | Predicted δ (ppm) | Rationale for Assignment |
| C7 (C=O) | ~154.7 | Carbamate carbonyl carbon, highly deshielded.[6] |
| C9 (=C<) | ~145.0 | Quaternary vinyl carbon, deshielded by substitution. |
| C11 (C≡N) | ~117.5 | Nitrile carbon, characteristic chemical shift.[7] |
| C10 (=CH₂) | ~105.0 | Terminal vinyl carbon. |
| C8 (-OC (CH₃)₃) | ~80.0 | Quaternary carbon of the Boc group, adjacent to oxygen.[6] |
| C2/C6 (-C H₂-N) | ~44.0 | Carbons alpha to the carbamate nitrogen. |
| C4 (-C H-) | ~38.0 | Methine carbon at the 4-position of the ring. |
| C3/C5 (-C H₂-) | ~31.0 | Methylene carbons beta to the nitrogen. |
| C12 (-C(C H₃)₃) | ~28.4 | Equivalent methyl carbons of the tert-butyl group.[6] |
Experimental Protocols
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.
Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a small molecule like tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate.
Caption: Standardized workflow for small molecule NMR analysis.
Step-by-Step Sample Preparation
Objective: To prepare a sample of sufficient concentration and homogeneity for high-resolution NMR analysis.
Materials:
-
tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate (5-10 mg)
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Pasteur pipette
-
Vortex mixer
Protocol:
-
Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry NMR tube.
-
Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube. The final sample height should be around 4-5 cm.
-
Securely cap the NMR tube.
-
Gently vortex the sample for 30-60 seconds until the solid is completely dissolved. Visually inspect for any particulate matter.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
Typical Data Acquisition Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Receiver Gain (RG): Auto-adjusted
-
Acquisition Time (AQ): ~4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): ~20 ppm
¹³C{¹H} NMR Acquisition:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024 or more (as needed for signal-to-noise)
-
Receiver Gain (RG): Auto-adjusted
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): ~240 ppm
Conclusion
The ¹H and ¹³C NMR spectra of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate are rich with structural information. The key diagnostic signals include the downfield vinyl protons between 5.8-6.2 ppm, the characteristic intense singlet of the tert-butyl group at ~1.47 ppm, and the distinct nitrile carbon signal around 117.5 ppm. Understanding the rationale behind these chemical shifts, including the electronic effects of the cyanovinyl group and the conformational behavior of the N-Boc-piperidine ring, is essential for any scientist working with this versatile intermediate. The protocols and reference data provided herein serve as a robust foundation for the reliable and accurate spectroscopic characterization required in a modern research and development setting.
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Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
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